
4-(2,6-Dimethyl-morpholine-4-sulfonyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethyl-morpholine-4-sulfonyl)-benzoic acid, also known as DBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and electrochemistry. DBSA is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Synthesis
A study by Almarhoon et al. (2019) introduces an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. This process emphasizes environmental sustainability by utilizing water and sodium carbonate as HCl scavengers, yielding high-purity products. The research further explores the molecular packing of these compounds, hinting at potential biological applications due to their structural properties (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Advancements in Organic Chemistry
Liu et al. (2015) achieved copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, demonstrating excellent regioselectivity and yield. This method provides a strategic approach to synthesize various aryl sulfones, which could be pivotal in developing new pharmaceuticals and materials (Liu, Yu, Zhuang, Gui, Chen, Wang, & Tan, 2015).
Medicinal Chemistry and Drug Design
Research into the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine sheds light on its potential as a modulator of antimicrobial properties. Oliveira et al. (2015) investigated its effects on various bacteria and fungi, revealing that it could enhance the efficacy of certain antibiotics. This discovery opens avenues for the development of novel treatment strategies against resistant microbial strains (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, & Silva, 2015).
Structural Chemistry and X-ray Analysis
Morohashi et al. (2014) focused on sulfonyl-bridged oligo(benzoic acid)s, studying their synthesis, X-ray structures, and properties as metal extractants. Their work emphasizes the importance of such compounds in extracting lanthanoid ions, contributing significantly to the field of materials science and separation technologies (Morohashi, Nagata, Hayashi, & Hattori, 2014).
Environmental and Green Chemistry
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, exploring their physicochemical properties, cytotoxicity, and biodegradability. Their research contributes to the development of environmentally friendly solvents and highlights the role of morpholinium ionic liquids in sustainable chemistry (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-14(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPQRFNEGVYXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)
![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)

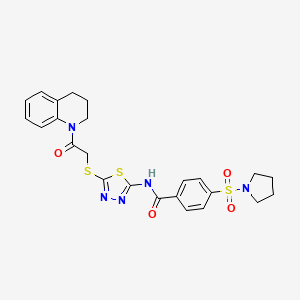
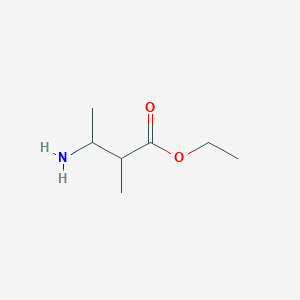

![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)
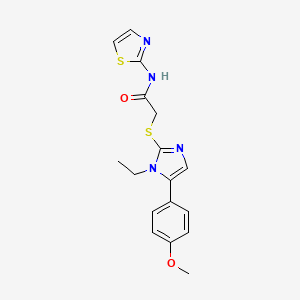
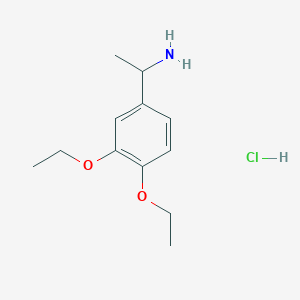

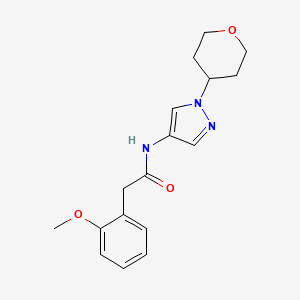
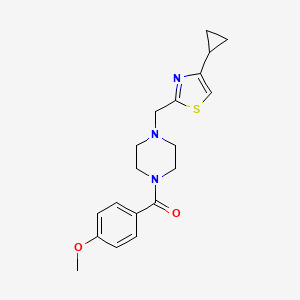
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)